1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic framework provides unique steric and electronic properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, bases (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- (8S)-7-[(tert-butoxy)carbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc and carboxylic acid functionalities. This combination of features provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2386372-87-6 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-6-14(15)7-5-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
RUOYKZRNBVIPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(C2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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